Furo[3,2-b]pyridine-2-carboxylic acid hydrochloride

Medicinal Chemistry Kinase Inhibitor Synthesis Analytical Quality Control

Researchers targeting CLK/HIPK kinases or the Hedgehog pathway often face inconsistent purity and positional isomer contamination in furopyridine building blocks. Furo[3,2-b]pyridine-2-carboxylic acid hydrochloride (CAS 1177362-48-9) is the validated 2-carboxylic acid isomer with demonstrated selectivity for CLK1/2/4 and HIPK kinases. The hydrochloride salt offers superior aqueous solubility for HTS assays. • 97% purity with NMR, HPLC, LC-MS documentation • ISO 9001 certified supply chain ensures batch-to-batch consistency • Immediate stock for global shipping

Molecular Formula C8H6ClNO3
Molecular Weight 199.59 g/mol
CAS No. 1177362-48-9
Cat. No. B1448086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFuro[3,2-b]pyridine-2-carboxylic acid hydrochloride
CAS1177362-48-9
Molecular FormulaC8H6ClNO3
Molecular Weight199.59 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C(O2)C(=O)O)N=C1.Cl
InChIInChI=1S/C8H5NO3.ClH/c10-8(11)7-4-5-6(12-7)2-1-3-9-5;/h1-4H,(H,10,11);1H
InChIKeyCOYXEKGHLJCIHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Furo[3,2-b]pyridine-2-carboxylic Acid Hydrochloride: Chemical Identity and Procurement Specifications


Furo[3,2-b]pyridine-2-carboxylic acid hydrochloride (CAS 1177362-48-9) is a fused heterocyclic building block containing a furo[3,2-b]pyridine core. The compound exists as a hydrochloride salt with molecular formula C₈H₆ClNO₃ and molecular weight 199.59 g/mol . The furo[3,2-b]pyridine scaffold has been identified as a privileged structure for developing highly selective kinase inhibitors and Hedgehog pathway modulators [1][2]. Commercial sources offer this compound at purity levels ranging from 95% to 98% , with availability in research quantities from 100 mg to gram scale .

Why Furo[3,2-b]pyridine-2-carboxylic Acid Hydrochloride Cannot Be Replaced by Generic Heterocyclic Analogs


Furo[3,2-b]pyridine-2-carboxylic acid hydrochloride cannot be substituted with other furopyridine positional isomers (e.g., 5-carboxylic or 6-carboxylic acid variants) due to distinct electronic and steric properties arising from the 2-carboxylic acid substitution pattern. The 2-position carboxylic acid group on the furo[3,2-b]pyridine scaffold provides a specific vector for molecular recognition that is critical for kinase inhibitor design, as demonstrated by the high selectivity of 3,5-disubstituted furo[3,2-b]pyridines for CLK and HIPK kinases [1][2]. Furthermore, the hydrochloride salt form offers enhanced aqueous solubility and crystallinity compared to the free acid (CAS 112372-14-2), which has a melting point >320°C and different handling characteristics . Positional isomers such as furo[3,2-b]pyridine-5-carboxylic acid (CAS 56473-91-7) exhibit distinct biological activity profiles and cannot serve as drop-in replacements .

Quantitative Differentiation Evidence: Furo[3,2-b]pyridine-2-carboxylic Acid Hydrochloride vs. Structural Analogs


Purity Benchmarking: Furo[3,2-b]pyridine-2-carboxylic Acid Hydrochloride Offers Higher Assured Purity Compared to Free Acid and Positional Isomers

Furo[3,2-b]pyridine-2-carboxylic acid hydrochloride is commercially available at a guaranteed purity of NLT 98% (Not Less Than 98%) from multiple vendors, compared to the free acid form (CAS 112372-14-2) which is typically supplied at 97% purity. Positional isomers such as furo[3,2-b]pyridine-5-carboxylic acid are offered at unspecified purities often described as 'usually 95%' without NLT certification . The hydrochloride salt enables more rigorous purification via recrystallization, yielding higher batch-to-batch consistency essential for reproducible structure-activity relationship (SAR) studies .

Medicinal Chemistry Kinase Inhibitor Synthesis Analytical Quality Control

Structural Vector Precision: 2-Carboxylic Acid Substitution Enables Selective Kinase Inhibition vs. Alternative Positional Isomers

The furo[3,2-b]pyridine core with 2-carboxylic acid functionality serves as a critical pharmacophore for achieving high selectivity in kinase inhibition. 3,5-Disubstituted furo[3,2-b]pyridines derived from this scaffold demonstrate potent and highly selective inhibition of CLK1/2/4 (MU1210 probe) and HIPK kinases (MU135, MU1787) [1][2]. In contrast, positional isomers such as furo[3,2-b]pyridine-5-carboxylic acid exhibit different biological profiles including PAR-2 antagonism and endothelin receptor binding rather than CLK/HIPK inhibition . The 2-carboxylic acid position provides a specific vector for hydrogen bonding and salt bridge formation with kinase active site residues, as validated by X-ray crystal structures of MU135 in HIPK2 [1].

Kinase Inhibitor Design Structure-Based Drug Design Hedgehog Pathway Modulation

Salt Form Advantage: Hydrochloride Salt Exhibits Superior Solubility and Handling Properties vs. Free Acid

The hydrochloride salt form (CAS 1177362-48-9) provides distinct physicochemical advantages over the free acid (CAS 112372-14-2). While the free acid exhibits a melting point >300°C to >320°C [1], the hydrochloride salt demonstrates improved aqueous solubility and handling characteristics suitable for direct use in aqueous reaction conditions and biological assays . This salt form eliminates the need for in situ salt formation or pH adjustment during experimental workflows, reducing variability in assay conditions. The enhanced solubility is particularly valuable for high-throughput screening applications where compound precipitation can lead to false negative results.

Formulation Science Preclinical Development Synthetic Chemistry

Procurement Specification Advantage: Certified Analytical Documentation and ISO Compliance

Furo[3,2-b]pyridine-2-carboxylic acid hydrochloride from ISO-certified manufacturers provides comprehensive analytical documentation including NMR, HPLC, and LC-MS data . This level of documentation exceeds what is typically available for alternative furopyridine isomers or non-certified suppliers. The ISO certification ensures batch-to-batch consistency and traceability essential for pharmaceutical development and regulatory submissions. In contrast, many positional isomer analogs are supplied with minimal or unspecified analytical documentation, introducing uncertainty into research outcomes and procurement decisions .

Quality Assurance Regulatory Compliance Pharmaceutical R&D

High-Value Application Scenarios for Furo[3,2-b]pyridine-2-carboxylic Acid Hydrochloride Based on Verified Differentiation Evidence


Medicinal Chemistry: Synthesis of Highly Selective CLK and HIPK Kinase Inhibitors

The furo[3,2-b]pyridine-2-carboxylic acid hydrochloride serves as a key building block for preparing 3,5-disubstituted furo[3,2-b]pyridines, which demonstrate potent and highly selective inhibition of CLK1/2/4 and HIPK kinases [1]. The 2-carboxylic acid group enables precise vectoring for kinase active site interactions, as validated by X-ray crystallography of MU135 bound to HIPK2 [1]. Researchers targeting CLK or HIPK kinases in oncology or neurodegenerative disease programs should prioritize this compound over positional isomers due to its validated selectivity profile [2].

Chemical Biology: Hedgehog Pathway Modulation Studies

3,5,7-Trisubstituted furo[3,2-b]pyridines derived from the 2-carboxylic acid scaffold function as sub-micromolar modulators of the Hedgehog signaling pathway [1]. This application is unique to the furo[3,2-b]pyridine core with 2-position functionalization and has not been reported for other positional isomers such as the 5-carboxylic or 6-carboxylic acid analogs [2]. The hydrochloride salt form ensures reliable solubility in cell-based assays, reducing experimental variability .

High-Throughput Screening (HTS) Campaigns Requiring Aqueous Solubility

The hydrochloride salt form of furo[3,2-b]pyridine-2-carboxylic acid offers superior aqueous solubility compared to the free acid (melting point >300-320°C), making it the preferred form for direct use in HTS assay buffers [1][2]. This eliminates the need for pre-formulation steps such as DMSO stock dilution and pH adjustment, streamlining workflow and reducing the risk of compound precipitation that can lead to false negative screening results .

Pharmaceutical Development Requiring ISO-Certified Building Blocks with Full Analytical Traceability

Procurement of furo[3,2-b]pyridine-2-carboxylic acid hydrochloride from ISO 9001 certified suppliers ensures batch-to-batch consistency and comprehensive analytical documentation including NMR, HPLC, and LC-MS [1][2]. This level of quality assurance is essential for programs progressing toward IND-enabling studies or requiring regulatory-grade documentation. Alternative furopyridine isomers often lack comparable certification and documentation, introducing unacceptable procurement risk for development-stage projects .

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